Tert-butyl 3-(2-(methylsulfonyl)acetyl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(2-(methylsulfonyl)acetyl)piperidine-1-carboxylate: is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by its piperidine ring, which is substituted with a tert-butyl ester group at the nitrogen atom and a 3-(2-(methylsulfonyl)acetyl) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(2-(methylsulfonyl)acetyl)piperidine-1-carboxylate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Tert-butyl Ester Group: The tert-butyl ester group is introduced via esterification, often using tert-butyl chloroformate in the presence of a base like triethylamine.
Attachment of the Methylsulfonylacetyl Group: This step involves the acylation of the piperidine ring with a methylsulfonylacetyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the acetyl moiety, potentially converting it to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group or the sulfonyl group, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions to achieve substitution.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 3-(2-(methylsulfonyl)acetyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions of piperidine derivatives with biological targets. Its structural features make it a valuable tool for probing the activity of enzymes and receptors.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable building block for various applications.
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-(methylsulfonyl)acetyl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The piperidine ring and the ester group can participate in binding interactions, while the methylsulfonylacetyl group may modulate the compound’s reactivity and specificity. The exact pathways and targets depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate: Similar in structure but with a bromoethyl group instead of the methylsulfonylacetyl group.
Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate: Contains a boron-containing moiety instead of the methylsulfonylacetyl group.
Uniqueness
Tert-butyl 3-(2-(methylsulfonyl)acetyl)piperidine-1-carboxylate is unique due to the presence of the methylsulfonylacetyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
tert-butyl 3-(2-methylsulfonylacetyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5S/c1-13(2,3)19-12(16)14-7-5-6-10(8-14)11(15)9-20(4,17)18/h10H,5-9H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPLMQDSSZGEIH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(=O)CS(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70704629 |
Source
|
Record name | tert-Butyl 3-[(methanesulfonyl)acetyl]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70704629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1232432-67-5 |
Source
|
Record name | tert-Butyl 3-[(methanesulfonyl)acetyl]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70704629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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